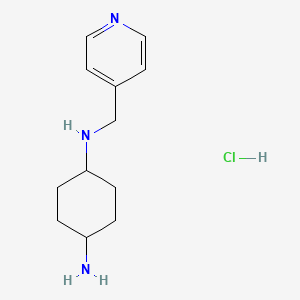

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride” is a chemical compound with potential therapeutic applications. It has been granted orphan designation by the European Commission for the treatment of acute myeloid leukaemia . The compound is a small molecule that is expected to block the activity of an enzyme called lysine-specific demethylase 1 (LSD1), which is involved in turning genes ‘on’ and ‘off’ within cells .

Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound, with its dipyridyl-type ligand structure, is particularly useful in the synthesis of MOFs. MOFs are highly ordered, porous materials that have applications in gas storage, separation, and catalysis. The pyridyl groups can act as coordination sites for metal ions, forming extended network structures with potential for high surface areas and unique catalytic properties .

Crystallography

The crystal structure of this compound provides valuable insights into molecular conformation and packing. Understanding the crystal structure is essential for the design of new materials with desired physical and chemical properties. It can also aid in the development of pharmaceuticals by revealing the solid-state form of drug compounds .

Organic Synthesis

As a ligand, trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride can be used to synthesize complex organic molecules. It can facilitate the formation of chiral centers and influence stereochemistry in synthetic pathways, which is crucial for the production of enantiomerically pure substances .

Catalysis

In catalysis, this compound can be employed to create catalysts that are selective for certain reactions. Its ability to coordinate with metals can lead to the development of heterogeneous catalysts that are recyclable and can operate under mild conditions .

Pharmaceutical Research

The compound’s structural features make it a candidate for drug design and discovery. Its interaction with various biological targets can be studied to develop new medications with specific binding affinities .

Material Science

In material science, the compound’s properties can be harnessed to create novel materials with specific mechanical, electrical, or optical characteristics. Its robustness and stability under different conditions make it suitable for high-performance materials .

Sensor Technology

The pyridyl groups in the compound can be functionalized to detect specific substances. This makes it valuable for developing sensors that can detect gases or ions with high sensitivity and selectivity .

Environmental Science

Lastly, this compound can be used in environmental science to remove pollutants from water or air. Its structure allows for the adsorption or breakdown of harmful substances, contributing to cleaner and safer environments .

Mechanism of Action

properties

IUPAC Name |

4-N-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h5-8,11-12,15H,1-4,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAPWQMKUHAVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)

![ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)

![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)

![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)

![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)

![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)